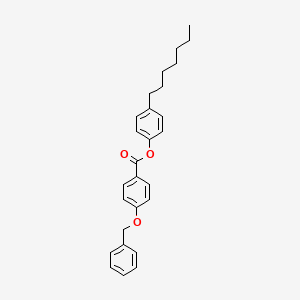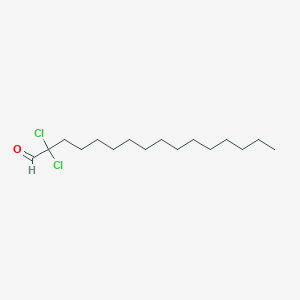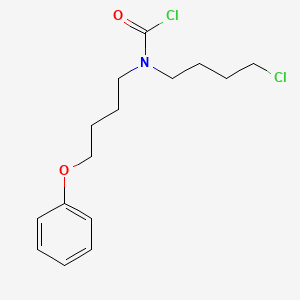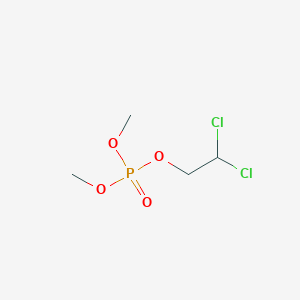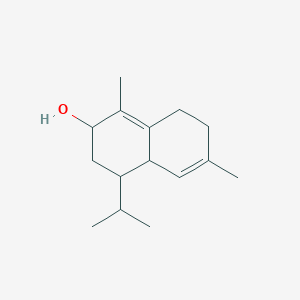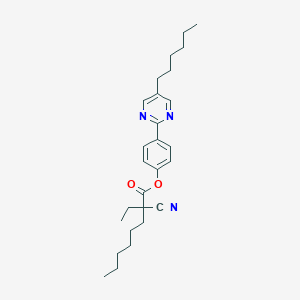![molecular formula C7H14Cl2O3 B14303897 1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane CAS No. 117994-78-2](/img/structure/B14303897.png)
1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane is an organic compound with the molecular formula C5H10Cl2O2 It is a chlorinated ether, characterized by the presence of chlorine atoms and ether linkages in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane typically involves the reaction of 2-chloroethanol with ethylene oxide, followed by chlorination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The process can be summarized as follows:
Reaction of 2-chloroethanol with ethylene oxide: This step forms 2-(2-chloroethoxy)ethanol.
Chlorination: The intermediate product is then chlorinated to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ether linkages can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Products include ethers, amines, or thiols depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in nucleophilic substitution reactions. The ether linkages can undergo oxidation or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar structure with two chloroethoxy groups.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a hydroxyl group instead of a methoxy group.
1-Chloro-2-ethoxyethane: Contains an ethoxy group instead of a chloroethoxy group.
Uniqueness
1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane is unique due to its specific combination of chlorine atoms and ether linkages, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
117994-78-2 |
|---|---|
Formule moléculaire |
C7H14Cl2O3 |
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
1-(2-chloroethoxy)-2-(2-chloroethoxymethoxy)ethane |
InChI |
InChI=1S/C7H14Cl2O3/c8-1-3-10-5-6-12-7-11-4-2-9/h1-7H2 |
Clé InChI |
ADKSIJWJEZRBQS-UHFFFAOYSA-N |
SMILES canonique |
C(COCOCCCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


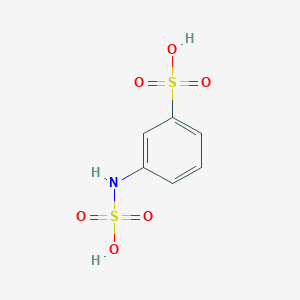

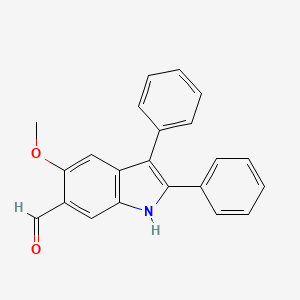


![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)

